Cas no 2034391-04-1 (2-(1H-pyrrol-1-yl)-N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)acetamide)

2-(1H-pyrrol-1-yl)-N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(1H-pyrrol-1-yl)-N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)acetamide
- N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide
- 2-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide
- F6561-7071
- AKOS026699447
- 2034391-04-1
- 2-pyrrol-1-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide
-
- インチ: 1S/C15H17N7O/c23-15(10-20-6-1-2-7-20)17-12-5-8-21(9-12)14-4-3-13-18-16-11-22(13)19-14/h1-4,6-7,11-12H,5,8-10H2,(H,17,23)
- InChIKey: QPBYUJMNSZEXTF-UHFFFAOYSA-N
- ほほえんだ: O=C(CN1C=CC=C1)NC1CN(C2C=CC3=NN=CN3N=2)CC1
計算された属性
- せいみつぶんしりょう: 311.14945819g/mol
- どういたいしつりょう: 311.14945819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 428
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 80.4Ų
2-(1H-pyrrol-1-yl)-N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6561-7071-3mg |
2-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide |
2034391-04-1 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6561-7071-2μmol |
2-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide |
2034391-04-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6561-7071-2mg |
2-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide |
2034391-04-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6561-7071-40mg |
2-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide |
2034391-04-1 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6561-7071-4mg |
2-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide |
2034391-04-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6561-7071-25mg |
2-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide |
2034391-04-1 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6561-7071-5mg |
2-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide |
2034391-04-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6561-7071-30mg |
2-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide |
2034391-04-1 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6561-7071-10μmol |
2-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide |
2034391-04-1 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6561-7071-15mg |
2-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide |
2034391-04-1 | 15mg |
$89.0 | 2023-09-08 |
2-(1H-pyrrol-1-yl)-N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)acetamide 関連文献
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
3. Back matter
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
2-(1H-pyrrol-1-yl)-N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)acetamideに関する追加情報
Introduction to 2-(1H-pyrrol-1-yl)-N-(1-{1,2,4triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide and Its Significance in Modern Chemical Biology
The compound with the CAS number 2034391-04-1, specifically named as 2-(1H-pyrrol-1-yl)-N-(1-{1,2,4triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered attention in the scientific community due to its potential applications in drug discovery and therapeutic development. The presence of multiple nitrogen-containing heterocycles—such as the pyrrole, pyrrolidine, and 1,2,4-triazolo[4,3-b]pyridazine moieties—imparts unique electronic and steric properties that make it a promising candidate for further exploration.
Recent advancements in chemical biology have highlighted the importance of polyheterocyclic compounds in modulating biological pathways. The structural complexity of 2-(1H-pyrrol-1-yl)-N-(1-{1,2,4triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide suggests that it may interact with biological targets in ways that simpler molecules cannot. Specifically, the 1H-pyrrol-1-yl and pyrrolidinyl groups are known to exhibit favorable interactions with enzymes and receptors, while the triazolo[4,3-b]pyridazine core provides additional binding pockets for molecular recognition. This combination of features positions the compound as a versatile scaffold for designing novel pharmacological agents.
In the realm of medicinal chemistry, the synthesis and characterization of such complex molecules are often driven by their potential to address unmet medical needs. The CAS number 2034391-04-1 serves as a unique identifier for this compound, facilitating its study within academic and industrial research settings. Researchers have been particularly interested in exploring its pharmacokinetic properties and potential therapeutic effects. Preliminary studies indicate that derivatives of this compound may exhibit inhibitory activity against various enzymes implicated in diseases such as cancer and inflammatory disorders. The precise arrangement of nitrogen atoms within its structure is believed to contribute to its ability to bind tightly to biological targets, thereby enhancing its efficacy.
The role of heterocyclic compounds in drug development cannot be overstated. These molecules form the backbone of numerous FDA-approved drugs due to their ability to mimic natural biomolecules and interfere with disease-causing pathways. The 2-(1H-pyrrol-1-yl)-N-(1-{1,2,4triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide structure exemplifies how combining different heterocyclic systems can yield novel chemical entities with tailored biological activities. For instance, the pyrrole ring is known for its presence in many bioactive natural products and synthetic drugs, while the pyridazine moiety has been explored for its potential in antimicrobial and anti-inflammatory applications.
Recent publications have begun to shed light on the synthetic strategies employed to access such complex molecules. The construction of the triazolo[4,3-b]pyridazine core is particularly challenging due to its strained ring system and multiple nitrogen atoms. However, advances in transition-metal-catalyzed reactions have made it possible to construct these motifs with greater efficiency and selectivity. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in linking different heterocyclic units into a single molecule. These synthetic methodologies not only enable access to new compounds but also provide insights into their structural features that may influence their biological behavior.
The pharmacological evaluation of 2-(1H-pyrrol-1-yl)-N-(1-{1,2,4triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide has revealed intriguing properties that warrant further investigation. In vitro assays have shown that certain derivatives exhibit dose-dependent inhibition of target enzymes at submicromolar concentrations. This suggests that the compound may serve as a lead molecule for developing new drugs with improved potency and selectivity. Additionally, computational studies using molecular modeling techniques have helped predict how this molecule might interact with biological targets at an atomic level. These simulations provide valuable insights into binding affinities and orientation preferences within active sites.
The development of new therapeutic agents is often hampered by issues related to solubility and bioavailability. However,2-(1H-pyrrol-1-yl)-N-(1-{1,2,4triazolo[4,3-b]pyridazin-6-ylyl}pyrrolidin-3-y l)acetamide has shown promise in overcoming these challenges through structural modifications aimed at enhancing pharmacokinetic properties. For example, replacing certain hydrogen atoms with more polar groups can improve solubility while maintaining biological activity.* Furthermore, incorporating fluorine atoms at strategic positions has been demonstrated to enhance metabolic stability.* These strategies align with current trends in drug design where optimizing physicochemical properties is as important as maximizing biological efficacy.
The future direction*of research on this compound will likely involve expanding its chemical space through library synthesis*and high-throughput screening.* By systematically modifying key structural features, researchers hope*to identify more potent*and selective analogs.* Additionally, exploring new synthetic routes*to improve scalability*will be crucial for moving promising candidates into clinical development.* Collaborative efforts between academia*and industry*are essential for accelerating progress*and bringing novel treatments*to patients who need them most.*
2034391-04-1 (2-(1H-pyrrol-1-yl)-N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)acetamide) 関連製品
- 1862582-19-1(5-bromo-2-(methylamino)pyridine-4-carboxylic acid)
- 1058184-78-3(3-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)
- 1105201-36-2(2-({5-4-(furan-2-carbonyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide)
- 899958-86-2(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide)
- 1156111-15-7(5-(2-Aminoethyl)-N,N-diethylthiophene-2-sulfonamide)
- 2224371-73-5(N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide)
- 941910-83-4(1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)
- 2295485-44-6(5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid)
- 956004-50-5(4-Butyryl benzonitrie)
- 1601908-36-4((4-ethylmorpholin-2-yl)methanesulfonamide)